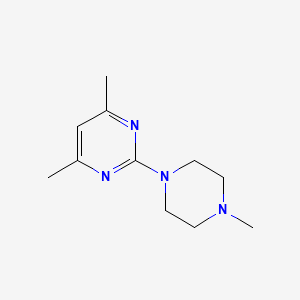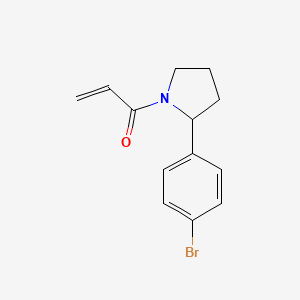![molecular formula C33H34N4O3 B11031914 Ethyl 4-methyl-2-{[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}pyrimidine-5-carboxylate](/img/structure/B11031914.png)
Ethyl 4-methyl-2-{[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure combines a pyrimidine ring with a quinoline moiety, resulting in a complex heterocyclic system.
- Its systematic name reflects its substituents: ethyl ester, methyl, phenyl, and carbonyl groups.
Ethyl 4-methyl-2-{[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}pyrimidine-5-carboxylate: is a mouthful, but let’s dissect it
Preparation Methods
Synthetic Routes: While I don’t have specific synthetic routes for this exact compound, similar pyrimidine derivatives are often synthesized via multistep reactions involving cyclization, esterification, and functional group transformations.
Industrial Production: Unfortunately, I don’t have direct information on industrial-scale production methods. research labs typically synthesize such compounds using custom-designed routes.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield diverse products, such as modified pyrimidine derivatives or quinoline-based compounds.
Scientific Research Applications
Biology: Investigating its interactions with biological targets (enzymes, receptors) for therapeutic purposes.
Medicine: Potential as an antiviral, anticancer, or anti-inflammatory agent.
Industry: If scaled up, it could find applications in pharmaceuticals or agrochemicals.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes due to its complex structure.
Pathways: Further research would reveal the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrimidine and quinoline motifs sets it apart.
Similar Compounds: Other pyrimidine derivatives, such as 2,4-diamino-6-phenylpyrimidine, share structural features.
Properties
Molecular Formula |
C33H34N4O3 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
ethyl 2-[(1-benzoyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-6-yl)amino]-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C33H34N4O3/c1-6-40-30(39)26-20-34-31(35-22(26)2)36-25-17-18-28-27(19-25)33(5,24-15-11-8-12-16-24)21-32(3,4)37(28)29(38)23-13-9-7-10-14-23/h7-20H,6,21H2,1-5H3,(H,34,35,36) |
InChI Key |
QVQJVVNDIGCJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC3=C(C=C2)N(C(CC3(C)C4=CC=CC=C4)(C)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide](/img/structure/B11031841.png)
![2-[2-(methoxymethyl)-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]-4-methylpentanoic acid](/img/structure/B11031842.png)
![Tetramethyl 7'-ethoxy-6'-(4-fluorobenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031848.png)


![2-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)acetamide](/img/structure/B11031862.png)
![2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-propylaniline](/img/structure/B11031864.png)
![Methyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11031865.png)
![4-Amino-1-methyl-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11031868.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11031874.png)
![7-(3,5-Difluorophenyl)-5-(2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11031875.png)
![5-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11031882.png)
![N-(3-chlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B11031908.png)
![(E)-3-{4-[(6-Bromohexyl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B11031910.png)
